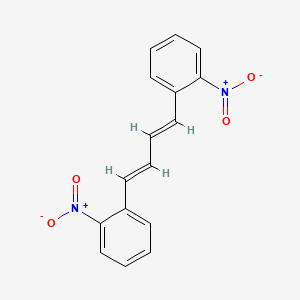(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene
CAS No.: 87259-89-0
Cat. No.: VC3842729
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87259-89-0 |
|---|---|
| Molecular Formula | C16H12N2O4 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | 1-nitro-2-[4-(2-nitrophenyl)buta-1,3-dienyl]benzene |
| Standard InChI | InChI=1S/C16H12N2O4/c19-17(20)15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18(21)22/h1-12H |
| Standard InChI Key | NOBVYURTQVHAAH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central (1E,3E)-1,3-butadiene core flanked by two 2-nitrophenyl groups. The trans-configuration of the double bonds ensures planarity, facilitating conjugation across the entire system. The nitro groups at the ortho positions introduce steric hindrance and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.277 g/mol |
| Exact Mass | 296.080 Da |
| Topological Polar Surface Area | 91.64 Ų |
| LogP (Octanol-Water) | 5.276 |
| Storage Conditions | 2–8°C |
The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents, which aligns with handling protocols requiring inert atmospheres during synthesis .
Nomenclature and Synonyms
The systematic IUPAC name is 1-nitro-2-[4-(2-nitrophenyl)buta-1,3-dienyl]benzene. Common synonyms include 1,4-di-o-nitrophenyl-1,3-butadiene and benzene,1,1'-(1E,3E)-1,3-butadiene-1,4-diylbis[2-nitro .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit protocol for (1E,3E)-1,4-bis(2-nitrophenyl)buta-1,3-diene is documented in the provided sources, analogous nitrodienes are typically synthesized via elimination reactions or cycloadditions. For example, (1E,3E)-1,4-dinitro-1,3-butadiene is prepared through dehydro-acetylation of 2,3-diacetoxy-1,4-dinitrobutane using potassium bicarbonate in chloroform . Adapting this approach, the target compound could hypothetically be synthesized by:
-
Condensation: Reacting 2-nitrophenylacetaldehyde with a nitroalkane under basic conditions to form a nitroalcohol intermediate.
-
Dehydration: Eliminating water or acetic acid from the intermediate via acid catalysis to generate the conjugated diene .
Challenges in Synthesis
Steric hindrance from the ortho-nitro groups may impede reaction efficiency, necessitating optimized conditions such as elevated temperatures or high-pressure catalysis. Purification likely requires chromatographic techniques due to the compound’s sensitivity to light and heat .
Spectral Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Conjugated dienes exhibit strong absorption in the UV region due to π→π* transitions. For (1E,3E)-1,4-dinitro-1,3-butadiene, a maximum absorption at (in methanol) is observed . The target compound, with extended conjugation from phenyl rings, is expected to absorb at longer wavelengths ().
Infrared (IR) Spectroscopy
Key IR signals for nitrodienes include:
-
Nitro groups: Asymmetric () and symmetric () stretching vibrations .
-
C=C stretches: for conjugated alkenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR: Protons on the diene backbone resonate as doublets in the range , split by vicinal coupling () .
-
NMR: Carbons adjacent to nitro groups are deshielded (), while central diene carbons appear near .
Computational Insights into Reactivity
Molecular Electron Density Theory (MEDT)
Computational studies on (1E,3E)-1,4-dinitro-1,3-butadiene reveal that nitro groups significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity . For the target compound, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level would predict:
-
LUMO Energy: , favoring nucleophilic attacks.
-
Nucleophilic Parr Function: Highlights regions susceptible to electrophilic substitution, likely at the meta positions of the phenyl rings.
Comparative Reactivity
Replacing phenyl groups with nitro-substituted aryl units increases electron deficiency, making the diene more reactive in Diels-Alder reactions. For instance, (1E,3E)-1,4-dinitro-1,3-butadiene participates in [4+2] cycloadditions with electron-rich dienophiles at room temperature . The target compound’s bulkier aryl groups may slow reaction kinetics but improve regioselectivity.
Pharmacokinetics and Biological Activity
ADME Profiling
Predicted pharmacokinetic properties using ADME (Absorption, Distribution, Metabolism, Excretion) models suggest:
-
Absorption: Moderate intestinal permeability due to high LogP.
-
Metabolism: Susceptibility to nitro-reductase enzymes, potentially generating toxic metabolites.
-
Half-Life: , requiring frequent dosing for therapeutic efficacy .
PASS Predictions
The PASS (Prediction of Activity Spectra for Substances) algorithm indicates potential antifungal and antibacterial activity, akin to (1E,3E)-1,4-dinitro-1,3-butadiene, which inhibits Staphylococcus aureus and Aspergillus niger . Mechanistically, nitro groups may disrupt microbial electron transport chains or DNA synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume